molecular formula C8H10N2S.ClH<br>C8H11ClN2S B1221443 S-Benzylisothiourea hydrochloride CAS No. 538-28-3

S-Benzylisothiourea hydrochloride

Cat. No.: B1221443
CAS No.: 538-28-3
M. Wt: 202.71 g/mol
InChI Key: WJAASTDRAAMYNK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

S-Benzylisothiourea hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been studied as a small-molecule inhibitor of indoleamine-2,3-dioxygenase, an enzyme involved in tryptophan metabolism . This compound interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the inhibition or activation of specific biochemical pathways, thereby influencing cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit the bacterial actin-like protein MreB, which plays a crucial role in maintaining cell shape and chromosome segregation in bacteria . This inhibition leads to changes in cell morphology and can result in the formation of spherical cells. Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound acts as an inhibitor of indoleamine-2,3-dioxygenase by binding to the active site of the enzyme, thereby preventing the conversion of tryptophan to kynurenine . This inhibition can lead to an accumulation of tryptophan and a decrease in kynurenine levels, which can have downstream effects on cellular metabolism and immune responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light, heat, or oxidizing agents . Long-term exposure to this compound has been shown to affect cellular function by altering metabolic pathways and gene expression profiles. These changes can lead to adaptive responses in cells, such as the upregulation of stress response genes and the activation of alternative metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis. These adverse effects are dose-dependent and can be influenced by factors such as the route of administration, duration of exposure, and the overall health of the animal.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to tryptophan metabolism and the regulation of immune responses . This compound interacts with enzymes such as indoleamine-2,3-dioxygenase, leading to changes in metabolic flux and metabolite levels. By inhibiting this enzyme, this compound can alter the balance between tryptophan and its downstream metabolites, which can have significant effects on cellular metabolism and immune function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with intracellular proteins and enzymes, leading to its localization in specific organelles such as the nucleus, mitochondria, and endoplasmic reticulum. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be targeted to different cellular compartments through post-translational modifications and the presence of targeting signals . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be found in the mitochondria, where it can influence metabolic processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzyl-2-thiopseudourea hydrochloride can be synthesized through the reaction of benzyl chloride with thiourea in the presence of hydrochloric acid . The reaction typically involves heating the mixture to facilitate the formation of the desired product. The compound can be crystallized from 0.2M hydrochloric acid or ethanol and dried in air .

Industrial Production Methods: Industrial production methods for 2-benzyl-2-thiopseudourea hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-2-thiopseudourea hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • S-Benzylisothiourea hydrochloride
  • S-Benzylthiuronium chloride
  • 1-Phenyl-2-thiourea
  • Benzylthiourea
  • N-Aminothiourea

Comparison: 2-Benzyl-2-thiopseudourea hydrochloride is unique due to its specific inhibitory action on indoleamine-2,3-dioxygenase. While other similar compounds may share structural similarities, they do not necessarily exhibit the same biological activity. For example, 1-phenyl-2-thiourea and benzylthiourea are used in different contexts and do not inhibit indoleamine-2,3-dioxygenase .

Properties

IUPAC Name

benzyl carbamimidothioate;hydrochloride
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InChI

InChI=1S/C8H10N2S.ClH/c9-8(10)11-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAASTDRAAMYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name S-Benzylthiuronium chloride
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CAS No.

538-28-3
Record name Benzylisothiourea hydrochloride
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Record name S-Benzylthiuronium chloride
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Record name S-Benzylisothiourea hydrochloride
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Record name Carbamimidothioic acid, phenylmethyl ester, hydrochloride (1:1)
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Record name S-benzylthiouronium chloride
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Record name S-BENZYLTHIOUREA HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of S-Benzylisothiourea hydrochloride in perovskite solar cell fabrication?

A: this compound acts as an interfacial modifier in all-inorganic CsPbIBr2 perovskite solar cells []. While the exact mechanism requires further investigation, the research suggests that it contributes to the formation of a stable and "healing" interface within the solar cell structure. This improved interface leads to enhanced efficiency and stability of the perovskite solar cell.

Q2: Has this compound been used in the synthesis of other compounds?

A: Yes, this compound plays a crucial role as a reagent in synthesizing various heterocyclic compounds. Research demonstrates its effectiveness in multicomponent reactions for producing 4-amino-6-aryl-2-alkylthiopyrimidine-5-carbonitrile derivatives []. These derivatives are valuable building blocks for diverse chemical libraries and potential drug candidates.

Q3: Are there any known applications of compounds synthesized using this compound in medicinal chemistry?

A: Research indicates that this compound facilitates the synthesis of 4-aryl-5-cyano-1,6-dihydro-2-thiouracils []. These compounds exhibit promising inhibitory activity against hepatitis C virus and severe acute respiratory syndrome (SARS) agents. This highlights the potential of this compound as a synthetic tool for developing novel antiviral therapies.

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